molecular formula C11H15NO2 B1277677 (R)-2-Amino-5-phenylpentanoic acid CAS No. 36061-08-2

(R)-2-Amino-5-phenylpentanoic acid

Cat. No. B1277677
CAS RN: 36061-08-2
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-SNVBAGLBSA-N
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Description

(R)-2-Amino-5-phenylpentanoic acid is a chiral amino acid that is not directly discussed in the provided papers. However, related compounds and synthetic methods can offer insights into its properties and potential synthesis. For instance, the synthesis of various 2-amino-5-azolylpentanoic acids has been reported, which are structurally related to (R)-2-amino-5-phenylpentanoic acid and have been studied for their inhibitory effects on nitric oxide synthases .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles or triazoles under basic conditions, followed by acidolytic deprotection . This method could potentially be adapted for the synthesis of (R)-2-amino-5-phenylpentanoic acid by using a phenyl-containing reagent in place of the azolyl groups.

Molecular Structure Analysis

While the molecular structure of (R)-2-amino-5-phenylpentanoic acid is not directly analyzed in the papers, the structure-activity relationships of similar compounds have been studied. For example, the stereochemistry of various amino acids has been determined through synthetic analogs, which is crucial for understanding the biological activity of these molecules .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of (R)-2-amino-5-phenylpentanoic acid. However, they do discuss the reactivity of related amino acids. For instance, the ring-opening reactions of 1,2-didehydroprolines have been studied, which could be relevant to understanding the reactivity of the amino group in (R)-2-amino-5-phenylpentanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-amino-5-phenylpentanoic acid are not detailed in the provided papers. However, the properties of structurally related compounds, such as their inhibitory effects on enzymes and competitive inhibition in bacterial systems, can provide indirect information about the potential properties of (R)-2-amino-5-phenylpentanoic acid .

Scientific Research Applications

1. Constituent Amino Acid in AM-Toxins

(R)-2-Amino-5-phenylpentanoic acid (App) is a constituent amino acid in AM-toxins, which are involved in the synthesis and resolution of compounds like L-2-amino-5-(p-methoxyphenyl)pentanoic acid (Amp) and L-2-amino-5-(p-hydroxyphenyl)pentanoic acid (Ahp). These are crucial for understanding the chemical structure and biological activity of AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

2. Synthesis of Stereoselective Amino Acids

The compound has been used in the stereoselective synthesis of amino acids like (S)- and (R)-2-amino-4-hydroxybutanoic acid through systems biocatalysis. This involves a biocatalytic one-pot cyclic cascade coupling an aldol reaction with a stereoselective transamination, which is significant in modern medicinal chemistry and drug development (Hernández et al., 2017).

3. Inhibitor Design in Medical Research

(R)-2-Amino-5-phenylpentanoic acid derivatives have been synthesized and tested as inhibitors for various enzymes and receptors, such as HIV-1 protease and nitric oxide synthases (NOS). This highlights its role in designing potential therapeutic agents (Raju & Deshpande, 1991) and (Ulhaq et al., 1998).

4. Role in Peptide Synthesis

The amino acid is a component in the synthesis of peptides, such as thalassospiramides, from marine bacteria. These peptides, containing γ-amino acids like 4-amino-3,5-dihydroxy-pentanoic acid, have been studied for their biological activities, including inhibitory effects on nitric oxide production (Um et al., 2013).

5. Pharmacological Activity Enhancement

Derivatives of (R)-2-Amino-5-phenylpentanoic acid have been studied for their role in enhancing pharmacological activities. For example, lipoic acid analogs incorporating this amino acid have been identified for their potent cytoprotective efficacy, showcasing its potential in pharmacological applications (Kates, Casale, Baguisi, & Beeuwkes, 2014).

6. Study of Enzymatic Inhibitors

The compound has been used to investigate the stereochemistry of binding to various enzymes, aiding in the understanding of enzyme-substrate interactions and the design of specific enzyme inhibitors. This includes studies on gamma-aminobutyric acid aminotransferase and other related enzymes (Silverman et al., 1990).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling and storage .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current state of research and the potential applications of the compound .

properties

IUPAC Name

(2R)-2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-5-phenylpentanoic acid

CAS RN

36061-08-2
Record name D-2-Amino-5-phenyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred suspension of (±)-2-(acetylamino)-5-phenyl-pentanoic acid (0.5003 g, 0.002126 mol) in 2.8 M hydrochloric acid was refluxed for 2 hours, and the resulting brown solution was allowed to cool. A tan precipitate formed upon cooling. The solids were filtered off, and the filtrate was rotary evaporated to give a yellow gum. The gum was dissolved in hot water, gravity filtered, and allowed to cool. The mixture was made basic with 1 M sodium hydroxide to pH=5. The resulting precipitate was filtered off, washed with water, and dried in vacuo to give a yellow solid; yield 0.205 g (50%), mp=213-215° C.
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Synthesis routes and methods II

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g, from Example 40a) was suspended in water (3 L) and solubilized by adjust the pH to 12 with 7 N NaOH solution. The pH was readjusted to pH 8 with 1 M phosphoric acid while stiirng at 45° C. The solution was cooled to 40° C., and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration for 2 weeks. The reaction mixture was concentrated to 500 mL under vacuum, the pH was adjusted to 5, and the precipitate was collected. The material was recrystallized from ethanol-water to afford 17.32 g of the title compound).
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35 g
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L-amino acid
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Synthesis routes and methods III

Procedure details

Diethyl acetamidomalonate (220 g) in 1 L of absolute ethanol was added to a stirred solution of sodium ethoxide in ethanol, prepared by dissolving sodium (24 g) in absolute ethanol (500 mL), under nitrogen. The reaction mixture was refluxed under nitrogen for 30 minutes, then 1-bromo-3-phenylpropane (200g) was added. The reaction mixture was refluxed overnight, cooled to ambient temperature, filtered, and the solvent was removed under vacuum. Concentrated HCl (800 mL) was added to the residue, and the reaction mixture was refluxed for 14 hours. The cooled aqueous solution was washed with ether, and the residual ether in the aqueous phase was removed by bubbling nitrogen through the solution. The pH of the aqueous phase was adjusted to pH 7-8 by the addition of ammonium hydroxide. The title compound was collected by filtration, air dried and recrystallized from ethanol-water (150 g) m.p. 255-257° C. MS m/z: 194 (M+H)+.
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220 g
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24 g
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500 mL
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Synthesis routes and methods IV

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g) was suspended in water (3 L) and solubilized by adjusting the pH to 12 with 7N sodium hydroxide solution. The pH was readjusted to pH 8 using 1M phosphoric acid with continuous stirring at 45° C. The solution was allowed to cool to 40° C. and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration at 37°-40° C. for two weeks. The reaction was monitored using the following High Pressure Liquid Chromatography (HPLC) system: C-18 Waters analytical column, 20% acetonitrile in Buffer (0.624 g/L CuSO4.5H2O, 0.576 g/L L-proline, 2 g/L ammonium acetate, and 1L of water with the pH of the solution adjusted to pH 7 with ammonium hydroxide); 2 mL/minute flow rate; fluorescence detection: Ex 345 nm, Em>415 nm; OPA derivatization: 300 μL of 1N sodium borate pH 9.4, 50 mL of 20 mg ortho-phthalaldehyde (OPA) plus 24 ng N-acetyl cysteine/6 mL 50% methanol/water; incubate 3 minutes at ambient temperature. When the digestion of the L-enantiomer was complete, the reaction mixture was concentrated to 500 mL by removing water in vacuo. The pH was adjusted to 5 and the predpitate was collected by filtration and recrystallization from ethanol-water to afford 17.32 g (99%) of the title compound.
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35 g
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300 μL
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20 mg
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6 mL
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3 L
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L-amino acid
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CuSO4.5H2O
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Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-5-phenylpentanoic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
(R)-2-Amino-5-phenylpentanoic acid
Reactant of Route 5
(R)-2-Amino-5-phenylpentanoic acid
Reactant of Route 6
(R)-2-Amino-5-phenylpentanoic acid

Citations

For This Compound
1
Citations
AS Hernández, SG Swartz, D Slusarchyk, M Yan… - Bioorganic & medicinal …, 2008 - Elsevier
… A series of small molecule orally active GHS described in the literature 8 contain a dipeptide formed from O-benzyl-d-serine or its carbon- analogue, R-2-amino-5-phenylpentanoic acid, …
Number of citations: 6 www.sciencedirect.com

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